molecular formula C5H10ClN B2594744 3-Ethylideneazetidine;hydrochloride CAS No. 2402828-46-8

3-Ethylideneazetidine;hydrochloride

Cat. No.: B2594744
CAS No.: 2402828-46-8
M. Wt: 119.59
InChI Key: OHNSSGDQYILTKS-UHFFFAOYSA-N
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Description

3-Ethylideneazetidine;hydrochloride is a chemical compound with the molecular formula C5H9ClN. It is a solid form of amines and is used in various scientific experiments. This compound is known for its unique structure, which includes a four-membered azetidine ring with an ethylidene substituent at the third position.

Scientific Research Applications

3-Ethylideneazetidine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of novel functionalized azetidines.

    Biology: The compound’s unique structure makes it a valuable tool in studying the reactivity and stability of azetidine rings.

    Medicine: Azetidines, including this compound, are explored for their potential use in drug discovery and development.

    Industry: The compound is used in the production of polymers and as a chiral template in various industrial processes.

Preparation Methods

The preparation of 3-Ethylideneazetidine;hydrochloride involves several synthetic routes. One common method is the hydrogenolysis of 1-(diphenylmethyl)-3-azetidenone to obtain the stable crystalline 3-azetidinone hydrochloride. This intermediate can then be transformed into 3-ethylideneazetidine through olefination with alkylidene (triphenyl)phosphoranes . Industrial production methods often involve the use of γ-haloamines and reduction of β-lactams .

Chemical Reactions Analysis

3-Ethylideneazetidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents to yield different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the ethylidene group, leading to the formation of various functionalized azetidines.

Common reagents used in these reactions include hydrogen, triphenylphosphoranes, and various nucleophiles. The major products formed from these reactions are functionalized azetidines and spirocyclic azetidine building blocks .

Mechanism of Action

The mechanism of action of 3-Ethylideneazetidine;hydrochloride involves its interaction with molecular targets through its azetidine ring. The ring strain in azetidines drives their reactivity, allowing them to participate in various chemical reactions. The compound’s unique structure enables it to interact with specific molecular pathways, making it a valuable tool in synthetic chemistry and drug development .

Comparison with Similar Compounds

3-Ethylideneazetidine;hydrochloride can be compared with other azetidines, such as 3-bromo-3-ethylazetidines and 3-alkylideneazetidines. These compounds share the four-membered azetidine ring but differ in their substituents and reactivity. The unique ethylidene group in this compound provides distinct reactivity and stability compared to its analogs .

Similar compounds include:

  • 3-Bromo-3-ethylazetidines
  • 3-Alkylideneazetidines
  • Aziridines (related three-membered ring compounds)

These comparisons highlight the uniqueness of this compound in terms of its reactivity and applications in various fields .

Properties

IUPAC Name

3-ethylideneazetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.ClH/c1-2-5-3-6-4-5;/h2,6H,3-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNSSGDQYILTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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